molecular formula C3H5N3S B040509 1-Amino-1H-imidazole-2(3H)-thione CAS No. 117829-35-3

1-Amino-1H-imidazole-2(3H)-thione

Cat. No.: B040509
CAS No.: 117829-35-3
M. Wt: 115.16 g/mol
InChI Key: FMXYWAWAIGUHRZ-UHFFFAOYSA-N
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Description

1-Amino-1H-imidazole-2(3H)-thione is a heterocyclic compound that features an imidazole ring with an amino group at the 1-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1H-imidazole-2(3H)-thione can be synthesized through several methods. One common approach involves the cyclization of thiourea with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: N-substituted imidazole derivatives.

Scientific Research Applications

1-Amino-1H-imidazole-2(3H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Amino-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1H-imidazole-2-carbonitrile
  • 1-Amino-1H-imidazole-2-carboxylic acid
  • 2-Methylimidazole

Uniqueness

1-Amino-1H-imidazole-2(3H)-thione is unique due to the presence of both an amino group and a thione group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 2-Methylimidazole is primarily used as a curing agent for resins, this compound’s thione group allows it to participate in a wider range of chemical reactions and potential biological interactions.

Properties

IUPAC Name

3-amino-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-6-2-1-5-3(6)7/h1-2H,4H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXYWAWAIGUHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30414939
Record name 1-amino-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30414939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117829-35-3
Record name 1-amino-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30414939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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